6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloroquinoline with trifluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom at the 6-position can form hydrogen bonds and other interactions with active sites, modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-8-(trifluoromethyl)quinoline: Similar in structure but lacks the tetrahydroquinoline moiety.
8-Chloro-6-(trifluoromethyl)quinoline: Another structural isomer with different substitution patterns.
6-Chloro-8-(trifluoromethyl)chroman-4-one: A related compound with a chroman ring instead of a quinoline ring.
Uniqueness
6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a quinoline core with both chlorine and trifluoromethyl substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9ClF3N |
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Molecular Weight |
235.63 g/mol |
IUPAC Name |
6-chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H9ClF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h4-5,15H,1-3H2 |
InChI Key |
PDNNUWJVVWVZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Cl)C(F)(F)F)NC1 |
Origin of Product |
United States |
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